molecular formula C11H15NO3 B8291271 2-Nitro-1-(p-tolyl)-1-butanol

2-Nitro-1-(p-tolyl)-1-butanol

Cat. No. B8291271
M. Wt: 209.24 g/mol
InChI Key: LMBGBTDJYTYMSV-UHFFFAOYSA-N
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Patent
US03995063

Procedure details

The procedure of Example 1 was followed for the reaction of 120 g of p-tolualdehyde and 114 g of sodium bisulfite with 178 g of 1-nitropropane and 80 g of sodium hydroxide. Water and ethanol were the solvents. The product obtained was a clear, yellow liquid weighing 100 g; ir (film) 2.8 (s), 3.4 (m), 6.5 (s), 7.3 (m), 9.7 (m), 12.2 (s) microns.
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
114 g
Type
reactant
Reaction Step Four
Quantity
178 g
Type
reactant
Reaction Step Four
Quantity
80 g
Type
reactant
Reaction Step Four
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([CH:7]=[O:8])=[CH:3][CH:2]=1.S(=O)(O)[O-].[Na+].[N+:15]([CH2:18][CH2:19][CH3:20])([O-:17])=[O:16].[OH-].[Na+]>C(O)C.O>[N+:15]([CH:18]([CH2:19][CH3:20])[CH:7]([C:4]1[CH:5]=[CH:6][C:1]([CH3:9])=[CH:2][CH:3]=1)[OH:8])([O-:17])=[O:16] |f:1.2,4.5|

Inputs

Step One
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
120 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C
Name
Quantity
114 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
178 g
Type
reactant
Smiles
[N+](=O)([O-])CCC
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product obtained

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C(C(O)C1=CC=C(C=C1)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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